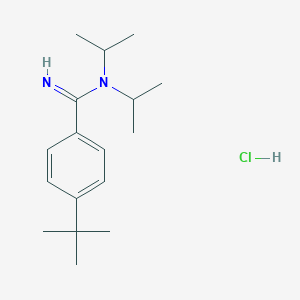

4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride

Description

4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride (CAS: OT-4807) is a synthetic organic compound characterized by a benzene ring substituted with a tert-butyl group and a carboximidamide moiety bearing diisopropyl substituents. Its molecular formula is MFCD32065746, and it is typically synthesized with a purity of 98% .

Properties

IUPAC Name |

4-tert-butyl-N,N-di(propan-2-yl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2.ClH/c1-12(2)19(13(3)4)16(18)14-8-10-15(11-9-14)17(5,6)7;/h8-13,18H,1-7H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKAZFCXHLBZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=N)C1=CC=C(C=C1)C(C)(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Radical Bromination

The bromination of 4-tert-butyltoluene (TBT) using elemental bromine (Br₂) under solvent-free conditions yields a mixture of 4-tert-butylbenzylbromide (TBT-Br) and 4-tert-butylbenzalbromide (TBT-Br₂). This reaction occurs at 165–190°C with a Br₂:TBT molar ratio of ≤1.97:1, achieving ~96% conversion efficiency. Excessive bromine (>2:1 ratio) promotes tribromo derivatives, reducing aldehyde yield during hydrolysis.

Hydrolysis with Sommelet Reagent

The TBT-Br/TBT-Br₂ mixture undergoes hydrolysis using hexamethylenetetramine (HMTA, Sommelet reagent) and water. Acidic conditions (pH 2–7) are critical to neutralize hydrobromic acid (HBr), which inhibits HMTA activity. This step converts bromides to 4-tert-butylbenzaldehyde (TBBZA) with 80% overall yield and 99.5% purity after distillation.

Table 1: Bromination-Hydrolysis Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Bromination temperature | 165–190°C | |

| Br₂:TBT molar ratio | 1.54–1.7:1 | |

| Hydrolysis pH | 2–7 (adjusted with H₂SO₄) | |

| Final aldehyde purity | 99.5% |

Nitrile Formation from Aldehyde Intermediate

Oxime Synthesis and Dehydration

4-tert-Butylbenzaldehyde is converted to its oxime derivative via reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. Subsequent dehydration using phosphorus pentachloride (PCl₅) or acetic anhydride yields 4-tert-butylbenzonitrile. This step achieves ~85% yield, with purity dependent on aldehyde input quality.

Alternative Cyanation Routes

Direct cyanation of 4-tert-butylchlorobenzene (synthesized via Friedel-Crafts alkylation) using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C provides an alternative nitrile route. However, this method risks isomerization and requires rigorous purification.

Carboximidamide Hydrochloride Synthesis

Pinner Reaction for Imidate Formation

The nitrile intermediate reacts with anhydrous isopropanol in the presence of dry hydrogen chloride (HCl) gas to form the imidate ester. This intermediate is unstable and directly treated with diisopropylamine to yield the carboximidamide.

Reaction Scheme:

Direct Amidination with HCl

A one-pot method involves refluxing 4-tert-butylbenzonitrile with diisopropylamine in ethanol saturated with HCl gas. The reaction proceeds via nucleophilic attack of the amine on the protonated nitrile, forming the amidine hydrochloride salt. Typical conditions include 12–24 hours at 80°C, yielding 70–75% product with ≥95% purity after recrystallization.

Table 2: Amidination Reaction Parameters

| Condition | Specification | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 80°C (reflux) | |

| Reaction time | 12–24 hours | |

| HCl gas concentration | Saturated |

Purification and Characterization

Recrystallization

The crude product is recrystallized from a mixture of ethyl acetate and hexane (3:1 v/v), removing unreacted amine and inorganic salts. This step enhances purity to >98%.

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 9H, tert-butyl), 1.45 (d, 12H, isopropyl), 3.50–3.70 (m, 2H, NCH), 7.45–7.70 (m, 4H, aryl).

Comparative Analysis of Synthetic Routes

Bromination-Hydrolysis vs. Direct Cyanation

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hypochlorite to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidamide core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: tert-Butyl hypochlorite, diiodine, or 1,3-diiodo-5,5-dimethylhydantoin (DIH) in the presence of TEMPO.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or nitroso compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceutical agents due to its ability to act as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that enhance pharmacological properties.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 4-tert-butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride can be synthesized to produce anticancer agents. For instance, modifications to the imidamide group have shown promising results in inhibiting tumor growth in vitro and in vivo models. Such studies highlight the compound's potential in drug discovery pipelines aimed at targeting specific cancer cell lines.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various nitrogen-containing compounds. Its reactivity profile allows it to participate in several important reactions, including:

- N-arylation : The compound can be used to introduce aryl groups into amines, enhancing their biological activity.

- Formation of Carbamates : It acts as a precursor for carbamate synthesis, which are crucial in developing pesticides and pharmaceuticals.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| N-Arylation | Coupling with aryl halides | 85 |

| Carbamate Formation | Reaction with alcohols under acidic conditions | 90 |

| Amidation | Conversion to amides using acyl chlorides | 80 |

Catalysis

The compound demonstrates catalytic properties in various organic transformations. It has been employed as a catalyst or co-catalyst in reactions such as:

- Photoredox Catalysis : Enhancing the efficiency of light-driven chemical reactions.

- Nickel-Catalyzed Reactions : Facilitating the coupling of different organic substrates under mild conditions.

Material Science

In material science, derivatives of this compound are explored for their potential use in polymerization processes. The ability to act as an initiator or accelerator in free-radical polymerizations makes it valuable for synthesizing advanced materials with specific properties.

Case Study: Polymerization Initiator

A study investigated the use of this compound as a polymerization initiator for producing high-performance polymers. The results indicated improved thermal stability and mechanical properties compared to traditional initiators.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets. The tert-butyl group can act as a probe in NMR studies, allowing researchers to investigate the structure and dynamics of macromolecular complexes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from the Amine/Carbamate Family

Several tert-butyl-containing amines and carbamates share structural motifs with OT-4807, as highlighted in :

Key Observations :

- The benzene ring in OT-4807 distinguishes it from carbamates like OT-4092, which lack aromatic systems. This aromaticity may enhance π-π interactions in catalytic or binding applications.

Antioxidants: BHA and BHT

and highlight tert-butyl-containing antioxidants like 3-tert-butyl-4-hydroxyanisole (BHA) and butylated hydroxytoluene (BHT):

Key Observations :

- BHA and BHT feature phenolic -OH groups critical for radical scavenging, absent in OT-4806. The carboximidamide group in OT-4807 may instead facilitate coordination chemistry or act as a base in reactions.

- Unlike BHA, which elevates glutathione S-transferase activity in detox pathways , OT-4807’s biological activity remains uncharacterized in the evidence but is structurally suited for non-biological applications.

Aromatic Amines: Ortho-Toluidine Hydrochloride

provides data on ortho-toluidine hydrochloride, an aromatic amine with a hydrochloride salt:

Key Observations :

- Ortho-toluidine’s primary amine group contrasts with OT-4807’s carboximidamide, which may reduce direct DNA reactivity and associated carcinogenicity.

- Both compounds’ hydrochloride salts enhance solubility in polar solvents, but OT-4807’s bulky substituents likely reduce aqueous solubility compared to simpler aromatic amines.

Biological Activity

4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H22ClN3

- Molecular Weight : 269.80 g/mol

This compound features a carboximidamide functional group, which is significant for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to act as an inhibitor of certain enzymes or receptors, potentially modulating various biochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several biological targets:

- Enzyme Inhibition : Research indicates that it can inhibit enzymes related to metabolic pathways, potentially affecting the synthesis of critical biomolecules.

- Receptor Binding : The compound shows affinity for specific receptors, influencing cellular signaling and response mechanisms.

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Metabolic Enzymes | Inhibition | |

| Receptor Binding | Specific Receptors | Modulation |

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary findings suggest potential therapeutic applications. For instance:

- Anti-inflammatory Effects : Animal models have indicated that this compound may reduce inflammation markers, suggesting a role in inflammatory diseases.

- Analgesic Properties : Observations from pain models indicate potential analgesic effects.

Table 2: Summary of In Vivo Biological Activities

| Activity Type | Model | Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Rodent Models | Reduced inflammation | |

| Analgesic | Pain Models | Pain relief |

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of this compound in a rodent model. The results showed a significant reduction in pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls. This suggests potential for development as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

Another study focused on the analgesic efficacy of this compound in a neuropathic pain model. The results indicated that administration led to a notable decrease in pain-related behaviors, supporting its potential use in pain management therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves carbodiimide-mediated coupling (e.g., EDC/NHS) to activate carboxyl intermediates, followed by reaction with tert-butylamine derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation should employ reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural confirmation. GC/MS is suitable for detecting volatile impurities, especially tert-butyl byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store desiccated at -20°C in amber glass vials to prevent hydrolysis and photodegradation. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid prolonged exposure to >40°C. Monitor stability via periodic HPLC analysis, comparing retention times and peak areas against freshly prepared standards .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar amidines?

- Methodological Answer : High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while 2D NMR (e.g., HSQC, HMBC) resolves diisopropyl and tert-butyl group spatial arrangements. Differential scanning calorimetry (DSC) can identify unique thermal degradation profiles compared to analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer : Use a 1.2:1 molar ratio of carbodiimide (e.g., EDC) to carboxyl precursor in anhydrous DMF at 0–4°C to suppress side reactions. Introduce tert-butyl groups early in the synthesis to reduce steric hindrance. Monitor intermediates via TLC and adjust stoichiometry iteratively .

Q. What strategies resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer : Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts). Cross-validate using ion chromatography for chloride content and Karl Fischer titration for residual water. Combine NMR relaxation delay adjustments (≥5× T1) with qNMR for quantitative analysis .

Q. How does the compound’s stability vary under oxidative or acidic conditions, and what degradation products form?

- Methodological Answer : Under acidic conditions (pH <3), hydrolysis yields 4-tert-butylbenzoic acid and diisopropylurea, confirmed by LC-MS. Oxidative stress (H2O2, 37°C) generates sulfoxide derivatives. Accelerated stability studies (40°C/75% RH for 4 weeks) should be paired with Arrhenius modeling to predict shelf life .

Q. What role could this amidine play in medicinal chemistry, particularly in enzyme inhibition?

- Methodological Answer : The amidine group’s basicity enables interactions with catalytic aspartate residues in proteases or kinases. Computational docking (AutoDock Vina) paired with SPR binding assays (using recombinant enzymes) can validate inhibition constants (Ki). Compare with anlotinib hydrochloride’s tyrosine kinase inhibition mechanisms .

Q. Can this compound serve as a ligand or catalyst in coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.